N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE
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Overview
Description
N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanyl group and a cyclohexanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Ethylidene Intermediate: The initial step involves the reaction of 3,4-diethoxyphenylamine with an appropriate aldehyde to form the ethylidene intermediate.
Introduction of the Hexafluoropropanyl Group: The intermediate is then reacted with a hexafluoropropanyl reagent under controlled conditions to introduce the hexafluoropropanyl group.
Cyclohexanecarboxamide Formation: Finally, the compound is reacted with cyclohexanecarboxylic acid or its derivatives to form the desired cyclohexanecarboxamide structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for chlorination.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({[(1Z)-1-AMINO-2-(3,4-DIMETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE
- N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYBENZYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE
Uniqueness
The uniqueness of N-[2-({[(1Z)-1-AMINO-2-(3,4-DIETHOXYPHENYL)ETHYLIDENE]AMINO}OXY)-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL]CYCLOHEXANECARBOXAMIDE lies in its specific structural features, such as the presence of the hexafluoropropanyl group and the cyclohexanecarboxamide moiety
Properties
IUPAC Name |
N-[2-[(Z)-[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino]oxy-1,1,1,3,3,3-hexafluoropropan-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29F6N3O4/c1-3-33-16-11-10-14(12-17(16)34-4-2)13-18(29)31-35-20(21(23,24)25,22(26,27)28)30-19(32)15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H2,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLAIZVPEQLCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=NOC(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C/C(=N/OC(C(F)(F)F)(C(F)(F)F)NC(=O)C2CCCCC2)/N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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